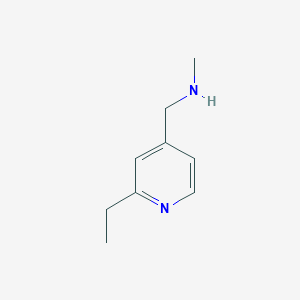
1-(2-ethylpyridin-4-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-ethylpyridin-4-yl)-N-methylmethanamine, also known as EPM, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. EPM is a monoamine oxidase inhibitor (MAOI) and has been shown to have effects on the central nervous system.
Wirkmechanismus
1-(2-ethylpyridin-4-yl)-N-methylmethanamine works by inhibiting the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting this enzyme, 1-(2-ethylpyridin-4-yl)-N-methylmethanamine increases the levels of these neurotransmitters in the brain, leading to changes in mood and behavior.
Biochemische Und Physiologische Effekte
Studies have shown that 1-(2-ethylpyridin-4-yl)-N-methylmethanamine can have a range of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in gene expression, and changes in brain structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-ethylpyridin-4-yl)-N-methylmethanamine in lab experiments is its ability to selectively inhibit monoamine oxidase, allowing researchers to study the effects of specific neurotransmitters on behavior and brain function. However, 1-(2-ethylpyridin-4-yl)-N-methylmethanamine can also have potentially harmful effects on the liver and should be used with caution in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-ethylpyridin-4-yl)-N-methylmethanamine, including its use in the treatment of neurological and psychiatric disorders, its potential as an anti-inflammatory agent, and its use in the study of neurotransmitter function and brain structure and function.
In conclusion, 1-(2-ethylpyridin-4-yl)-N-methylmethanamine is a chemical compound with potential use in scientific research due to its ability to selectively inhibit monoamine oxidase and its potential effects on the central nervous system. Further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
1-(2-ethylpyridin-4-yl)-N-methylmethanamine can be synthesized through several methods, including the reaction of 2-ethylpyridine with methylamine and formaldehyde or the reaction of 2-ethylpyridine with N-methylformamide and formaldehyde. The resulting compound can then be purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2-ethylpyridin-4-yl)-N-methylmethanamine has been studied for its potential use in the treatment of neurological and psychiatric disorders, such as depression, anxiety, and Parkinson's disease. It has also been shown to have anti-inflammatory properties and may have potential use in the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
165558-82-7 |
|---|---|
Produktname |
1-(2-ethylpyridin-4-yl)-N-methylmethanamine |
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
1-(2-ethylpyridin-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H14N2/c1-3-9-6-8(7-10-2)4-5-11-9/h4-6,10H,3,7H2,1-2H3 |
InChI-Schlüssel |
YTBSSHLAAQLQMK-UHFFFAOYSA-N |
SMILES |
CCC1=NC=CC(=C1)CNC |
Kanonische SMILES |
CCC1=NC=CC(=C1)CNC |
Synonyme |
4-Pyridinemethanamine,2-ethyl-N-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



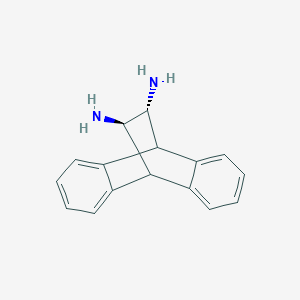
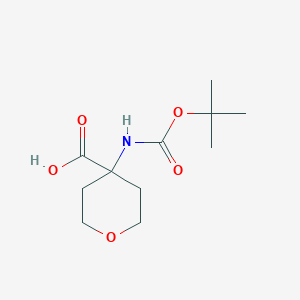
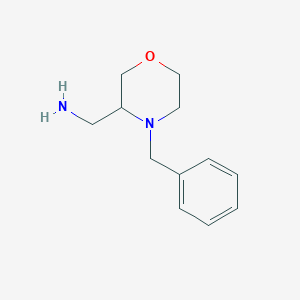
![Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B67327.png)

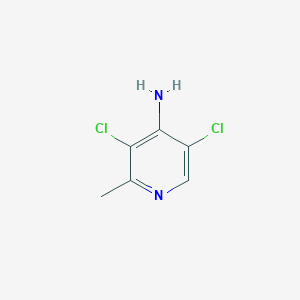


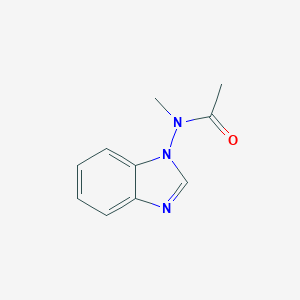
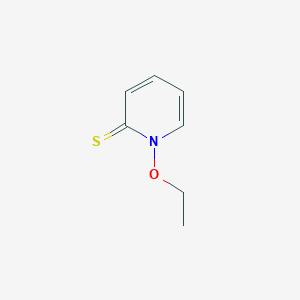

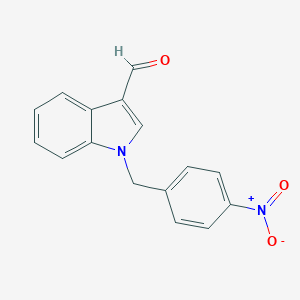
![5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride](/img/structure/B67349.png)
